Dextroamphetamine-d5 is a deuterated form of dextroamphetamine, which is a sympathomimetic agent primarily used in the treatment of attention deficit hyperactivity disorder and narcolepsy. This compound is classified as a small molecule and is recognized for its central nervous system stimulant properties. The addition of deuterium atoms in dextroamphetamine-d5 allows for enhanced pharmacokinetic studies and metabolic profiling, making it a valuable tool in research settings.
Dextroamphetamine-d5 is synthesized from dextroamphetamine through specific chemical modifications that incorporate deuterium, enhancing its stability and enabling detailed studies of its metabolism and effects. It is available commercially, often used in research laboratories for pharmacological studies and drug development.
The synthesis of dextroamphetamine-d5 typically involves the introduction of deuterium atoms into the molecular structure of dextroamphetamine. A common method includes using a deuterated reagent in the reaction sequence to selectively replace hydrogen atoms with deuterium.
Dextroamphetamine-d5 retains the core structure of dextroamphetamine but includes five deuterium atoms. Its molecular formula is with a molecular weight of 140.24 g/mol.
Dextroamphetamine-d5 can undergo various chemical reactions similar to those of its non-deuterated counterpart, including:
The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions, with careful monitoring through analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Dextroamphetamine-d5 functions similarly to dextroamphetamine by acting on neurotransmitter systems in the brain:
Data indicates that these mechanisms contribute significantly to its therapeutic effects in treating attention deficit hyperactivity disorder and narcolepsy.
Dextroamphetamine-d5 is primarily used in scientific research for:
Dextroamphetamine-d5 ((S)-1-(phenyl-d5)propan-2-amine) has emerged as a critical analytical tool in quantitative mass spectrometry due to its near-identical chemical behavior to native dextroamphetamine coupled with predictable mass differences. This deuterated analogue contains five deuterium atoms incorporated into the phenyl ring (C₆D₅ instead of C₆H₅), generating a mass shift of +5 Da while maintaining identical chromatographic retention times and ionization efficiencies as the target analyte [1]. This molecular design circumvents the limitations observed in earlier deuterated standards like amphetamine-d₃ (deuterated on the side chain), which exhibited chromatographic coelution issues due to hydrogen-deuterium exchange during ionization or derivatization [3].
The compound's primary application lies in compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during quantitative analysis. When added to biological samples (urine, plasma, blood) at a known concentration prior to sample preparation, dextroamphetamine-d5 experiences the same physicochemical losses and matrix interferences as the endogenous analyte. Consequently, the analyte-to-internal standard response ratio remains constant despite procedural variations. This is exemplified in GC/MS analyses of trichloroacetyl-derivatized amphetamines, where monitoring the m/z 190 fragment (derivatized amphetamine) against m/z 194 (derivatized dextroamphetamine-d5) yielded a linear calibration curve (r=0.9987) across 31.25–2000 ng/mL in urine with minimal interference [6]. Crucially, mass spectral evaluations confirm that dextroamphetamine-d5 generates unique fragment ions (e.g., m/z 196, 194, 123) that do not overlap with the primary ions monitored for underivatized or derivatized amphetamine (m/z 190, 188, 118, 91), enabling highly selective detection [3] [6].
Table 1: Comparison of Deuterated Internal Standards for Amphetamine Analysis
Internal Standard | Deuteration Site | Key Advantages | Limitations |
---|---|---|---|
Dextroamphetamine-d5 | Phenyl ring (C₆D₅) | Minimal H/D exchange; stable fragment ions; no coelution issues | Higher synthesis cost |
Amphetamine-d3 (side chain) | Methyl group (CD₃) | Lower molecular weight difference | Potential H/D exchange; shared fragment ions (m/z 91) |
Methamphetamine-d5 | Phenyl ring (C₆D₅) | Suitable for methamphetamine quantification | Less optimal for amphetamine quantification |
Methamphetamine-d11 | Phenyl ring + methyl groups | Large mass shift | Chromatographic separation possible; expensive |
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC–ESI–MS/MS) methodologies leveraging dextroamphetamine-d5 have revolutionized high-throughput quantification of amphetamines and their metabolites in complex biological matrices. A paradigm-shifting innovation involves direct injection of diluted urine samples, eliminating labor-intensive solid-phase extraction (SPE) or derivatization steps. When dextroamphetamine-d5 is employed as the internal standard, a simple dilution protocol (e.g., 20 µL urine + 80 µL internal standard solution) suffices for robust quantification. This approach capitalizes on the coelution of the deuterated standard with the native compound to correct for ion suppression effects prevalent in electrospray interfaces. A validated method demonstrated that despite early ion suppression (1-2 minutes post-injection), dextroamphetamine-d5 effectively normalized matrix effects for amphetamine, methamphetamine, MDA, and MDMA quantification across 200–6000 ng/mL ranges, achieving intra- and inter-assay precision of 5–16% [5] [10].
Chromatographic optimization is critical for resolving structurally similar amphetamines. Modern methods utilize reversed-phase C18 columns (e.g., 50–100 mm length, 1.8–5 µm particle size) with acidified mobile phases to enhance protonation and sensitivity. A representative gradient employs:
Table 2: Optimized LC–MS/MS Parameters for Amphetamine Analysis Using Dextroamphetamine-d5
Parameter | Typical Setting | Impact on Analysis |
---|---|---|
Column | C18 (50–100 mm × 2.1–4.6 mm; 1.8–5 µm) | Balance between resolution and speed |
Mobile Phase | 0.1% HCOOH / CH₃CN or 10 mM NH₄HCOO / CH₃OH | Enhances [M+H]+ ionization; minimizes peak tailing |
Flow Rate | 0.3–0.7 mL/min | Optimizes peak shape and sensitivity |
Ionization | ESI+ (Capillary voltage: 3500–4000 V) | Maximizes proton adduct formation |
MRM Transitions (Amphetamine) | Quantifier: 136→91; Qualifier: 136→119 | Ensures selective detection |
MRM Transitions (Dextroamphetamine-d5) | Quantifier: 141→96; Qualifier: 141→124 | Provides matrix-matched reference |
Injection Volume | 5–10 µL | Reduces matrix load while maintaining sensitivity |
The strategic deployment of deuterated internal standards like dextroamphetamine-d5 significantly elevates the sensitivity and specificity of analytical methods for amphetamine derivatives. The core mechanism involves mitigating matrix-induced ion suppression/enhancement in LC–MS/MS systems. During electrospray ionization, co-eluting phospholipids or salts can attenuate or augment analyte signals unpredictably. Since dextroamphetamine-d5 coelutes with native amphetamines, it experiences identical matrix effects, enabling precise correction via the analyte/IS peak area ratio. Studies confirm that this correction achieves accuracy values of 85.3–95.5% for methamphetamine and MDMA in blood at concentrations as low as 0.25–0.31 µg/L, surpassing non-deuterated standards like propylamphetamine [3] [8].
Deuterated standards enable ultra-trace quantification essential for forensic and pharmacokinetic studies. For example, dextroamphetamine-d5 facilitated a liquid–liquid extraction (LLE) LC–MS/MS method for desloratadine achieving a lower limit of quantification (LLOQ) of 5.0 pg/mL in human plasma—a 20-fold sensitivity improvement over earlier methods. This precision (intra-day CV: 0.7–2.0%; inter-day CV: 0.7–2.7%) is attributable to the deuterated standard’s compensation of extraction losses (recovery >80%) and ionization variability [7]. Furthermore, in seized drug analysis, dextroamphetamine-d5 permitted hierarchical cluster analysis of illicit amphetamine tablets based on 9.07–14.77 mg/tablet amphetamine content, revealing five distinct clusters indicative of different synthesis routes or sources—demonstrating how precise quantification supports forensic intelligence [2].
Table 3: Validation Metrics of Deuterated Standards in Amphetamine Derivative Analysis
Performance Metric | Value Range | Matrix | Significance |
---|---|---|---|
Limit of Detection (LOD) | 0.25–0.31 µg/L | Blood | Detects sub-therapeutic concentrations |
Lower Limit of Quantification (LLOQ) | 5.0–50 pg/mL | Plasma | Enables microdosing pharmacokinetics |
Linearity Range | 5–5000 µg/L | Urine/Blood | Covers therapeutic-to-toxic concentrations |
Intra-day Precision (CV%) | 0.7–5.7% | Plasma/Urine | Ensures reproducibility in batch analysis |
Inter-day Precision (CV%) | 0.7–16% | Plasma/Urine | Validates long-term method robustness |
Extraction Recovery | 80–94% | Plasma/Blood | Compensates for pre-analytical losses |
Accuracy | 85.3–104.8% | All matrices | Guarantees legal defensibility in forensic cases |
Compound Summary Table: Dextroamphetamine-d5
Property | Value/Description |
---|---|
Systematic Name | (S)-1-(phenyl-d5)propan-2-amine |
CAS Number | 1609555-01-2 |
Molecular Formula | C₉H₈D₅N |
Molecular Weight | 140.2 g/mol |
Structure (SMILES) | [2H]C1=C(C([2H])=C(C([2H])=C1[2H])CC@@HC)[2H] |
Primary Applications | Internal standard for LC-MS/MS and GC-MS quantification of amphetamines in biological matrices |
Key Pharmacopeial Use | Reference standard for ANDA submissions and commercial production of dextroamphetamine sulfate |
Detection in Mass Spectrometry | Precursor ion: m/z 141; Product ions: m/z 96, 124 (underivatized); m/z 194 (derivatized) |
Chromatographic Properties | Coelutes with native amphetamine; Retention time: 0.9–3.5 min (LC), varies with derivatization (GC) |
Regulatory Status | For analytical purposes only; not for human use |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1